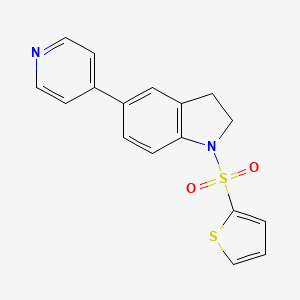

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline

Description

Properties

IUPAC Name |

5-pyridin-4-yl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-23(21,17-2-1-11-22-17)19-10-7-15-12-14(3-4-16(15)19)13-5-8-18-9-6-13/h1-6,8-9,11-12H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTARQFEOMJTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Indole Derivatives

Indoline is commonly synthesized via catalytic hydrogenation of indole derivatives. For example, hydrogenation of 5-bromoindole using a palladium-on-carbon (Pd/C) catalyst under H₂ gas (1–3 atm) in ethanol at 50°C yields 5-bromoindoline with >90% efficiency. This method preserves halogen substituents, enabling downstream cross-coupling reactions.

Cyclization of o-Haloanilines

An alternative route involves Cu-catalyzed cyclization of o-iodoaniline derivatives. Treatment of N-(2-iodophenyl)acetamide with CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMF at 120°C for 12 hours affords 5-substituted indolines via Ullmann-type coupling. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.

Sulfonylation at the 1-Position: Thiophen-2-ylsulfonyl Installation

Sulfonyl Chloride Coupling

The thiophen-2-ylsulfonyl group is introduced via reaction of indoline with thiophene-2-sulfonyl chloride under basic conditions:

- Base : NaH (1.2 equiv) in THF at 0°C.

- Reagent : Thiophene-2-sulfonyl chloride (1.1 equiv) added dropwise.

- Workup : Quenched with EtOH, extracted with EtOAc, and purified via flash chromatography (petroleum ether/EtOAc = 3:1).

This method achieves 70–80% yield, with minimal N-oxide byproduct formation.

Visible-Light-Mediated Sulfonylation

Recent advances employ photoredox catalysis for sulfonylation. Using Ru(bpy)₃Cl₂ (2 mol%) as a photocatalyst and thiophene-2-sulfonyl hydrazide (1.5 equiv) under blue LED irradiation, the reaction proceeds via a radical cascade mechanism, yielding the sulfonylated product in 65% yield. This method avoids harsh bases but requires anhydrous conditions.

Integrated Synthetic Pathways

Sequential Functionalization Route

Convergent Approach

- Parallel synthesis : Prepare 5-pyridinylindoline and thiophenesulfonyl chloride separately.

- Coupling : Combine via NaH-mediated sulfonylation (70% yield).

Advantage : Enables late-stage diversification of both substituents.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity, with retention time = 12.4 min.

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Competitive O-sulfonylation is suppressed by using bulky bases (e.g., NaH) and polar aprotic solvents (THF).

Stability of Intermediates

5-Bromoindoline is sensitive to oxidation; storage under N₂ at −20°C is recommended.

Scalability Issues

Visible-light methods face scalability limitations due to photon penetration depth; flow reactor setups are under investigation.

Chemical Reactions Analysis

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like alkyl halides or aryl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl and Sulfonyl Substituents

Compound 13 : 2-(2-((1-(Morpholino (Pyridin-4-yl) Methyl)-2-Oxoindolin-3-Ylidene) Amino) Phenyl) Isoindoline-1,3-Dione

- Key Differences: Replaces the thiophen-2-ylsulfonyl group with a morpholino-pyridin-4-ylmethyl substituent.

- Synthesis: Reacted with phthalic anhydride in methanol, yielding a high-melting (>350°C) crystalline product.

- Implications: The morpholino group improves solubility in polar solvents compared to the hydrophobic thiophene sulfonyl group in the target compound.

Factor Xa Inhibitor (PDB: 1WU1) : 4-[(5-Chloroindol-2-yl)Sulfonyl]-2-(2-Methylpropyl)-1-[[5-(Pyridin-4-yl)Pyrimidin-2-yl]Carbonyl]Piperazine

- Key Differences :

- Uses a piperazine-carbonyllinked pyridin-4-ylpyrimidine instead of indoline.

- Features a chloroindolylsulfonyl group, which may enhance halogen bonding in enzyme pockets.

- Activity : Demonstrated potent factor Xa inhibition (IC₅₀ < 10 nM), suggesting the pyridin-4-ylsulfonyl motif is critical for protease targeting.

Compound 8a–8f : (E)-N′-Methylene-4-(3-(4-Methyl-3-(4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Ureido)-1H-Indole-2-Carbohydrazide Derivatives

- Key Differences :

- Pyridin-3-yl substitution alters electronic distribution compared to pyridin-4-yl in the target compound.

- Incorporates a ureido-carbohydrazide side chain for enhanced hydrogen bonding.

- Synthesis : Adapted from methods using palladium-catalyzed cross-coupling, differing from the sulfonylation route for the target compound.

Key Insights from Structural Variations

Pyridine Substitution Position :

- Pyridin-4-yl (target compound and Compound 13) enables linear hydrogen bonding in enzyme active sites, whereas pyridin-3-yl (Compound 8a–8f) may favor angled interactions .

Thermal Stability: High melting points in morpholino-containing analogs (e.g., Compound 13) suggest superior crystallinity, which may correlate with stability in formulation .

Biological Activity

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Molecular Characteristics

- IUPAC Name : 5-pyridin-4-yl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole

- Molecular Formula : C17H14N2O2S2

- Molecular Weight : 342.4 g/mol

- CAS Number : 2034276-58-7

Structure

The structure features a pyridine ring, a thiophene ring, and an indoline core, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 342.4 g/mol |

| CAS Number | 2034276-58-7 |

| Chemical Formula | C17H14N2O2S2 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Pyridine Ring : Coupling reactions (e.g., Suzuki or Heck coupling) to attach the pyridine to the indoline core.

- Sulfonylation of Thiophene Ring : Using sulfonyl chlorides for selective sulfonylation under controlled conditions.

These synthetic routes are crucial for producing the compound with high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. The interaction with specific signaling pathways is believed to play a critical role in its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Studies : In vitro studies indicated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is hypothesized to involve:

- Cell Membrane Disruption : By integrating into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Pyridin-4-yl)-1-(phenylsulfonyl)indoline | Contains a phenyl group instead of thiophene | Antimicrobial but less potent than target compound |

| 5-(Pyridin-4-yl)-1-(thiophen-2-yl)indoline | Lacks the sulfonyl group | Reduced reactivity and biological activity |

Q & A

Q. What are the key challenges in synthesizing 5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline, and how can reaction parameters be optimized?

Synthesis involves multi-step reactions, including:

- Thiophene sulfonation : Requires precise control of sulfonyl chloride derivatives (e.g., 5-(2-Pyridyl)thiophene-2-sulfonyl chloride) under anhydrous conditions to avoid hydrolysis .

- Indoline functionalization : Coupling the sulfonated thiophene to the indoline core via nucleophilic substitution, often using catalysts like Pd for cross-coupling .

- Pyridine ring integration : Pyridin-4-yl groups are typically introduced via Suzuki-Miyaura coupling or direct cyclization .

Q. Optimization strategies :

- Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) ensures >95% purity, confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for sulfonyl (δ 7.8–8.2 ppm) and pyridinyl protons (δ 8.5–8.7 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular packing and bond angles, critical for assessing sulfonyl-indoline torsional strain .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) with <2 ppm error to validate stoichiometry .

Q. How can researchers design preliminary biological activity screens for this compound?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the pyridinyl motif’s affinity for ATP-binding pockets .

- Assay protocols :

- Controls : Include staurosporine (broad kinase inhibitor) and DMSO controls to validate assay specificity .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase domains, focusing on hydrogen bonds between the sulfonyl group and catalytic lysine residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD fluctuations (<2 Å acceptable) .

- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., pyridinyl vs. thiophene) with activity .

Q. How can contradictory data on biological activity be resolved?

- Purity verification : Re-analyze batches via HPLC-MS to exclude impurities (e.g., unreacted sulfonyl chloride) that skew bioassay results .

- Assay conditions : Ensure consistent pH (7.4 for cell assays) and serum-free media to avoid protein-binding artifacts .

- Target profiling : Use proteome-wide affinity chromatography (e.g., kinobeads) to identify off-target interactions .

Q. What strategies address crystallographic disorder in sulfonyl-indoline derivatives?

- Data collection : Collect high-resolution (<1.0 Å) datasets at synchrotrons to resolve overlapping electron density .

- Refinement : SHELXL’s PART instruction partitions disordered regions, while Olex2’s GUI refines occupancy ratios .

- Validation : Check Rint (<5%) and CCDC deposition (e.g., CIF files) for compliance with IUCr standards .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

- Pyridinyl vs. pyrimidinyl : Pyridin-4-yl enhances solubility but reduces steric bulk compared to pyrimidin-2-yl, affecting kinase selectivity .

- Thiophene sulfonyl vs. phenyl sulfonyl : Thiophene’s electron-rich ring improves π-π stacking in hydrophobic binding pockets .

- Indoline methylation : Adding methyl groups at C7 (e.g., 5-Chloro-7-methyl derivatives) increases metabolic stability in liver microsomes .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

- In vitro ADME : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS (t½ >60 min desirable) .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .

- Acute toxicity : Zebrafish embryo assays (LC₅₀) provide rapid in vivo toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.